molecular formula C8H11BrClNO2S B2589973 methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride CAS No. 1989638-23-4

methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride

Cat. No.: B2589973
CAS No.: 1989638-23-4
M. Wt: 300.6
InChI Key: OWNGKERYOOBRHW-RGMNGODLSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a technique that is not well developed but has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H8BrNS.ClH/c1-8-4-6-5(7)2-3-9-6;/h2-3,8H,4H2,1H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), sulfur (S), and chlorine (Cl) atoms.


Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 242.57 .

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from amino acids, similar in structure to the compound of interest, have been investigated for their effectiveness in preventing corrosion of stainless steel in acidic environments. These studies utilize electrochemical techniques to measure the inhibition efficiency, supported by SEM-EDX, FT-IR, UV-visible, and X-Ray Diffraction results, demonstrating that such compounds can form protective layers on metal surfaces (Vikneshvaran & Velmathi, 2017).

Fluorescence Derivatization for Biological Assays

Derivatization of amino acids with fluorescent compounds to evaluate their applicability as fluorescent derivatizing agents has been researched. The derivatives exhibit strong fluorescence, making them potentially useful in biological assays (Frade et al., 2007).

Organic Synthesis and Chemical Reactions

Research into the synthesis and evaluation of various derivatives for their potential applications, including corrosion inhibition of metals and anticancer activities, showcases the versatility of related compounds in synthetic chemistry. These studies often involve exploring the interaction of such molecules with different substrates and assessing their efficacy in specific reactions or as part of materials (Missoum et al., 2013).

Anticancer Activity

Compounds structurally related to methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate hydrochloride have been synthesized and screened for their anticancer activities. This includes studies on S-glycosyl and S-alkyl derivatives, with some showing significant in vitro cytotoxic activities against various cancer cell lines (Saad & Moustafa, 2011).

Enantioselective Synthesis

The efficient stereoselective synthesis of key intermediates for pharmaceutical applications demonstrates the importance of such compounds in the development of drugs. These syntheses focus on producing enantiomerically pure compounds, essential for specific drug actions (Zhong et al., 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl (2S)-2-amino-3-(3-bromothiophen-2-yl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)4-7-5(9)2-3-13-7;/h2-3,6H,4,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNGKERYOOBRHW-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=C(C=CS1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=C(C=CS1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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